2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide is a heterocyclic compound that features a benzo[d]oxazole moiety linked to a pyrazole ring via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide typically involves the following steps:
Formation of the benzo[d]oxazole moiety: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Thioether formation: The benzo[d]oxazole is then reacted with a thiol to form the thioether linkage.
Pyrazole synthesis: The pyrazole ring is synthesized separately, often starting from hydrazine and a 1,3-dicarbonyl compound.
Coupling reaction: Finally, the benzo[d]oxazol-2-ylthio moiety is coupled with the pyrazole derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and alkylating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied using docking and binding assays.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. For example, in anti-tubercular activity, it may inhibit the function of key enzymes in the Mycobacterium tuberculosis bacterium . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Ethyl 2-(2-benzothiazolyl)acetate
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide is unique due to its specific combination of a benzo[d]oxazole moiety and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-15(10-24-16-19-13-3-1-2-4-14(13)23-16)18-11-7-17-20(8-11)12-5-6-22-9-12/h1-4,7-8,12H,5-6,9-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEYLPLOGBIBMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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